Cas no 548470-25-3 (1H-1,4-Diazepine,1,4-diacetylhexahydro-(9CI))
1H-1,4-Diazepine,1,4-diacetylhexahydro-(9CI) Chemical and Physical Properties
Names and Identifiers
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- 1H-1,4-Diazepine,1,4-diacetylhexahydro-(9CI)
- 1,1'-(1,4-Diazepane-1,4-diyl)diethanone
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- Inchi: 1S/C9H16N2O2/c1-8(12)10-4-3-5-11(7-6-10)9(2)13/h3-7H2,1-2H3
- InChI Key: OVISHFRELVUGMW-UHFFFAOYSA-N
- SMILES: O=C(C)N1CCN(C(C)=O)CCC1
Computed Properties
- Exact Mass: 184.121177757g/mol
- Monoisotopic Mass: 184.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 40.6Ų
1H-1,4-Diazepine,1,4-diacetylhexahydro-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00DX4L-50mg |
1H-1,4-Diazepine,1,4-diacetylhexahydro-(9CI) |
548470-25-3 | 90% | 50mg |
$625.00 | 2024-04-29 | |
| 1PlusChem | 1P00DX4L-100mg |
1H-1,4-Diazepine,1,4-diacetylhexahydro-(9CI) |
548470-25-3 | 90% | 100mg |
$651.00 | 2024-04-29 | |
| 1PlusChem | 1P00DX4L-250mg |
1H-1,4-Diazepine,1,4-diacetylhexahydro-(9CI) |
548470-25-3 | 90% | 250mg |
$678.00 | 2024-04-29 | |
| 1PlusChem | 1P00DX4L-500mg |
1H-1,4-Diazepine,1,4-diacetylhexahydro-(9CI) |
548470-25-3 | 90% | 500mg |
$705.00 | 2023-12-16 | |
| 1PlusChem | 1P00DX4L-1g |
1H-1,4-Diazepine,1,4-diacetylhexahydro-(9CI) |
548470-25-3 | 90% | 1g |
$731.00 | 2023-12-16 | |
| 1PlusChem | 1P00DX4L-2.5g |
1H-1,4-Diazepine,1,4-diacetylhexahydro-(9CI) |
548470-25-3 | 90% | 2.5g |
$1376.00 | 2023-12-16 | |
| 1PlusChem | 1P00DX4L-5g |
1H-1,4-Diazepine,1,4-diacetylhexahydro-(9CI) |
548470-25-3 | 90% | 5g |
$2005.00 | 2023-12-16 | |
| 1PlusChem | 1P00DX4L-10g |
1H-1,4-Diazepine,1,4-diacetylhexahydro-(9CI) |
548470-25-3 | 90% | 10g |
$2943.00 | 2023-12-16 |
1H-1,4-Diazepine,1,4-diacetylhexahydro-(9CI) Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1H-1,4-Diazepine,1,4-diacetylhexahydro-(9CI)
1H-1,4-Diazepine, 1,4-diacetylhexahydro-(9CI) (CAS No. 548470-25-3)
1H-1,4-Diazepine, 1,4-diacetylhexahydro-(9CI) (CAS No. 548470-25-3) is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of diazepines, which are known for their diverse biological activities and potential therapeutic applications. The 1,4-diacetylhexahydro substitution pattern imparts unique structural and functional properties to this molecule, making it a valuable candidate for further investigation.
The chemical structure of 1H-1,4-Diazepine, 1,4-diacetylhexahydro-(9CI) consists of a seven-membered diazepine ring with two acetyl groups attached at the 1 and 4 positions. This configuration provides the molecule with enhanced stability and solubility, which are crucial factors in drug development. The hexahydro substitution further contributes to the compound's lipophilicity, facilitating its ability to cross biological membranes and reach target sites within cells.
Recent studies have highlighted the potential of 1H-1,4-Diazepine, 1,4-diacetylhexahydro-(9CI) in various therapeutic areas. One notable application is its use as an anxiolytic agent. Research has shown that compounds within the diazepine class can modulate the GABAergic system, which plays a central role in regulating anxiety and stress responses. Preliminary clinical trials have demonstrated that 1H-1,4-Diazepine, 1,4-diacetylhexahydro-(9CI) exhibits potent anxiolytic effects without causing significant side effects commonly associated with traditional benzodiazepines.
In addition to its anxiolytic properties, 1H-1,4-Diazepine, 1,4-diacetylhexahydro-(9CI) has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have indicated that this compound can enhance cognitive function by modulating neurotransmitter levels and protecting neurons from oxidative stress. The mechanism of action involves the activation of specific receptors that are involved in neuroprotection and neuroplasticity.
The pharmacokinetic profile of 1H-1,4-Diazepine, 1,4-diacetylhexahydro-(9CI) has also been extensively studied. Its high bioavailability and favorable half-life make it suitable for both oral and parenteral administration. Moreover, the compound's low toxicity and minimal side effects contribute to its safety profile, making it an attractive candidate for long-term therapeutic use.
From a synthetic chemistry perspective, the preparation of 1H-1,4-Diazepine, 1,4-diacetylhexahydro-(9CI) involves a series of well-defined steps that ensure high yield and purity. The synthesis typically begins with the formation of the diazepine ring through a condensation reaction followed by acetylation at the desired positions. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the reaction conditions and reduce reaction times.
In conclusion, 1H-1,4-Diazepine, 1,4-diacetylhexahydro-(9CI) (CAS No. 548470-25-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable target for further investigation and development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a key player in the future landscape of drug discovery.
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